molecular formula C15H17N3O3 B2792726 6-(2-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-61-6

6-(2-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2792726
CAS No.: 878123-61-6
M. Wt: 287.319
InChI Key: CWTLIUDNTWYXGB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a bicyclic scaffold combining pyrrole and pyrimidine moieties. The 6-position is substituted with a 2-hydroxypropyl group, while the 4-position features a phenyl ring.

Properties

IUPAC Name

6-(2-hydroxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9(19)7-18-8-11-12(14(18)20)13(17-15(21)16-11)10-5-3-2-4-6-10/h2-6,9,13,19H,7-8H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTLIUDNTWYXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a suitable aldehyde and an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(2-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects. The pathways involved may include DNA repair mechanisms, signal transduction pathways, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight Key Features Evidence Source
Target Compound 6-(2-hydroxypropyl), 4-phenyl Not Provided Hydroxypropyl enhances solubility; phenyl aids hydrophobic interactions. N/A
4j () 4-(2-hydroxyphenyl), 6-(4-methoxyphenyl) Not Provided Dual aryl groups; methoxy improves lipophilicity. MP: ±220°C; FTIR: 1680 cm⁻¹ (amide C=O) .
BK51538 () 6-(2-hydroxyethyl), 4-(2-methylphenyl) 287.31 Shorter hydroxyalkyl chain; ortho-methylphenyl increases steric hindrance.
BI82265 () 6-(3-phenylpropyl), 4-(3,4,5-trimethoxyphenyl) 437.49 Bulky 3-phenylpropyl and electron-rich trimethoxyphenyl; likely CNS-targeted.
BK43729 () 6-(propenyl), 4-(4-hydroxyphenyl) 285.30 Propenyl adds rigidity; 4-hydroxyphenyl enables hydrogen bonding.
Key Observations:
  • Aryl Substituents : The 4-phenyl group in the target contrasts with electron-donating groups (e.g., 4-methoxy in 4j or 3,4,5-trimethoxy in BI82265), which may enhance metabolic stability or target affinity .
  • Steric and Electronic Effects : Ortho-substituents (e.g., 2-methylphenyl in BK51538) introduce steric bulk, possibly reducing off-target interactions .

Biological Activity

6-(2-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound belonging to the pyrrolo-pyrimidine family. Its unique structure features a pyrrolo[3,4-d]pyrimidine core with a hydroxylpropyl substituent and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

The molecular formula of this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, and its molecular weight is approximately 287.31 g/mol. The compound's structure includes a dione functional group that contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds in the pyrrolo-pyrimidine class often exhibit significant biological activities. The following are some key areas of activity associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression.
  • Antimicrobial Properties : There are indications of antimicrobial activity against certain pathogens.

Anticancer Activity

Several studies have reported on the anticancer potential of similar pyrrolo-pyrimidine derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)12.50Induction of apoptosis
Compound BA549 (Lung Cancer)26.00Cell cycle arrest
Compound CHeLa (Cervical Cancer)14.31Topoisomerase inhibition

These findings suggest that this compound may exhibit similar anticancer properties due to its structural characteristics.

Enzyme Inhibition Studies

In enzyme inhibition assays:

  • The compound has been evaluated for its ability to inhibit Aurora-A kinase and CDK2.
EnzymeIC50 (µM)
Aurora-A kinase0.067
CDK225.00

These results indicate that the compound may serve as a lead candidate for developing targeted cancer therapies.

Antimicrobial Activity

Emerging data also suggest that derivatives of this compound may possess antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Case Study 1 : A study involving the synthesis and evaluation of related pyrrolo-pyrimidines demonstrated that modifications at the hydroxyl and phenyl positions significantly enhanced their cytotoxic effects against breast cancer cells.

Case Study 2 : Another research project focused on the pharmacokinetics of similar compounds revealed promising absorption and distribution profiles in vivo. This suggests that this compound could have favorable bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic approaches for 6-(2-hydroxypropyl)-4-phenyl-pyrrolo[3,4-d]pyrimidine-2,5-dione?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with cyclization of precursors like substituted phenols or barbituric acid derivatives. Key steps include:

  • Step 1 : Condensation of phenyl-substituted amines with carbonyl precursors under reflux conditions (e.g., ethanol, 80°C) to form the pyrimidine core.
  • Step 2 : Introduction of the 2-hydroxypropyl group via alkylation or nucleophilic substitution, optimized using catalysts like K₂CO₃ in DMF at 60–80°C .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 4.1–4.5 ppm for hydroxypropyl protons) .
  • X-ray Crystallography : Single-crystal analysis to resolve the fused bicyclic system and hydrogen-bonding patterns (e.g., C=O\cdotsH–N interactions stabilizing the lactam ring) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 342.15) .

Q. What biological targets are associated with this compound, and how are they assessed?

  • Methodological Answer : Preliminary studies suggest interactions with:

  • PARP Enzymes : Evaluated via fluorescence-based assays (e.g., inhibition of PARP-1 with IC₅₀ values measured at 10–50 μM) .
  • Kinase Receptors : Screening using ATP-competitive binding assays (e.g., EGFR inhibition at IC₅₀ ~25 μM) .
  • Cellular Models : Anticancer activity tested in HeLa or MCF-7 cell lines via MTT assays, with EC₅₀ values reported between 20–100 μM .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful removal during workup .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity in alkylation steps .
  • Process Analytical Technology (PAT) : In-line FTIR or HPLC monitoring to track intermediate formation and minimize side products .

Q. How do structural modifications (e.g., substituent variations) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Substituent Screening : Comparing analogues with halogen, alkyl, or hydroxyl groups at the phenyl or pyrrolo positions .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to PARP or kinase domains .
  • Table : Example SAR Data
Substituent PositionModificationPARP-1 IC₅₀ (μM)EGFR IC₅₀ (μM)
4-Phenyl–H5025
4-Phenyl–F3018
6-Hydroxypropyl–OH4535

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Methodological Answer : Discrepancies arise from:

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number in viability tests) .
  • Compound Purity : Validate via HPLC (>98% purity) and control for hygroscopicity or degradation during storage .
  • Orthogonal Validation : Confirm activity across multiple assays (e.g., SPR for binding affinity, Western blot for target modulation) .

Q. What advanced techniques are used to study its interaction with DNA or proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics (e.g., KDK_D values for PARP-1) .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., binding to the PARP catalytic domain) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can in vivo pharmacokinetics be evaluated for this compound?

  • Methodological Answer :

  • Animal Models : Administer via oral gavage (10–50 mg/kg) in rodents; collect plasma/tissue samples at timed intervals .
  • LC-MS/MS Analysis : Quantify compound levels using MRM transitions (e.g., m/z 342→240 for quantification) .
  • Key Parameters : Calculate t1/2t_{1/2}, CmaxC_{max}, and bioavailability (%F) to guide dose optimization .

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